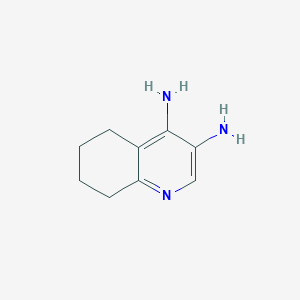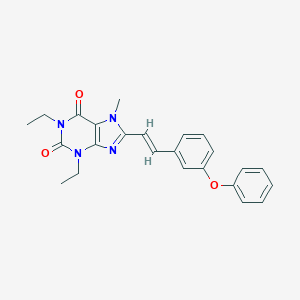
(E)-1,3-Diethyl-7-methyl-8-(3-phenoxystyryl)xanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-Diethyl-7-methyl-8-(3-phenoxystyryl)xanthine, commonly known as DPSPX, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of adenosine A2A receptors, which are widely distributed in the central nervous system and play a key role in regulating various physiological processes.
Mecanismo De Acción
DPSPX may be further studied for its mechanism of action and its interactions with other signaling pathways, which can provide insights into its therapeutic effects and potential side effects.
Efectos Bioquímicos Y Fisiológicos
DPSPX has been shown to have various biochemical and physiological effects in animal models and cell cultures. These effects include:
- Neuroprotection: DPSPX has been shown to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease and Huntington's disease by blocking the adenosine A2A receptors, which are overexpressed in these conditions.
- Cardioprotection: DPSPX has been shown to reduce the size of myocardial infarction and improve cardiac function in animal models of ischemia-reperfusion injury by blocking the adenosine A2A receptors, which are involved in the regulation of myocardial blood flow and contractility.
- Anticancer activity: DPSPX has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and melanoma, by blocking the adenosine A2A receptors, which are overexpressed in these cells.
- Anti-inflammatory activity: DPSPX has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of inflammation by blocking the adenosine A2A receptors, which are involved in the regulation of immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPSPX has several advantages and limitations for lab experiments. Some of the advantages include:
- Selectivity: DPSPX is a selective antagonist of adenosine A2A receptors, which allows for the specific modulation of these receptors without affecting other adenosine receptors or unrelated targets.
- Potency: DPSPX is a potent antagonist of adenosine A2A receptors, which allows for the use of lower concentrations and reduces the risk of off-target effects.
- Availability: DPSPX is commercially available and can be easily obtained for lab experiments.
Some of the limitations include:
- Stability: DPSPX is relatively unstable and can degrade over time, which requires careful storage and handling.
- Solubility: DPSPX is poorly soluble in water and requires the use of organic solvents for dissolution, which can affect its pharmacokinetics and toxicity.
- Species differences: DPSPX may have different pharmacokinetics and toxicity profiles in different animal species, which requires careful selection of animal models and dosages.
Direcciones Futuras
There are several future directions for the study of DPSPX and its potential therapeutic applications. Some of these directions include:
- Combination therapy: DPSPX may be used in combination with other drugs or therapies to enhance its therapeutic effects and reduce its side effects.
- Clinical trials: DPSPX may be tested in clinical trials for its potential efficacy and safety in various diseases, including Parkinson's disease, Huntington's disease, ischemic heart disease, and cancer.
- Pharmacokinetics and toxicity: DPSPX may be further studied for its pharmacokinetics and toxicity profiles in different animal species and human subjects, which can provide useful information for drug development and clinical trials.
-
Métodos De Síntesis
DPSPX can be synthesized using a multistep process that involves the reaction of 8-bromo-1,3-dimethylxanthine with ethyl magnesium bromide, followed by the reaction of the resulting intermediate with 3-phenoxystyryl magnesium bromide. The final product is obtained after purification using column chromatography and recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
DPSPX has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and oncology. In neurology, DPSPX has been shown to have a neuroprotective effect in animal models of Parkinson's disease and Huntington's disease by blocking the adenosine A2A receptors, which are overexpressed in these conditions. In cardiology, DPSPX has been shown to have a cardioprotective effect by reducing the size of myocardial infarction in animal models of ischemia-reperfusion injury. In oncology, DPSPX has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and melanoma, by blocking the adenosine A2A receptors, which are overexpressed in these cells.
Propiedades
Número CAS |
155814-36-1 |
|---|---|
Nombre del producto |
(E)-1,3-Diethyl-7-methyl-8-(3-phenoxystyryl)xanthine |
Fórmula molecular |
C24H24N4O3 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
1,3-diethyl-7-methyl-8-[(E)-2-(3-phenoxyphenyl)ethenyl]purine-2,6-dione |
InChI |
InChI=1S/C24H24N4O3/c1-4-27-22-21(23(29)28(5-2)24(27)30)26(3)20(25-22)15-14-17-10-9-13-19(16-17)31-18-11-7-6-8-12-18/h6-16H,4-5H2,1-3H3/b15-14+ |
Clave InChI |
VVBQOSJASCHAFT-CCEZHUSRSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)OC4=CC=CC=C4)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)OC4=CC=CC=C4)C |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)OC4=CC=CC=C4)C |
Sinónimos |
1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-7-methyl-8-(2-(3-phenoxyp henyl)ethenyl)-, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






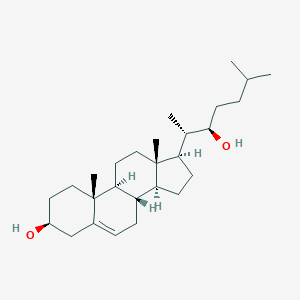
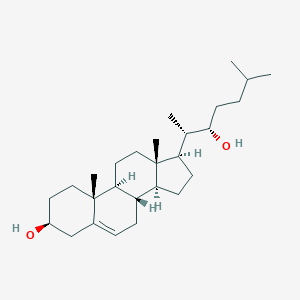
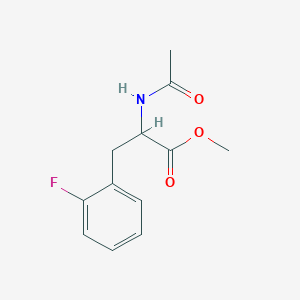
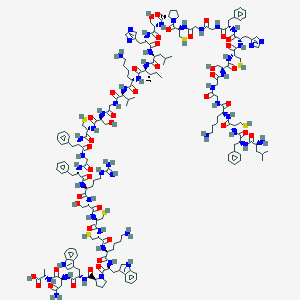
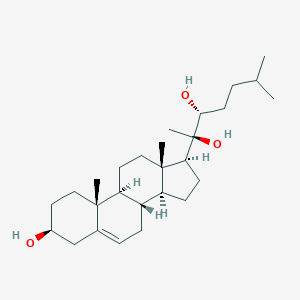
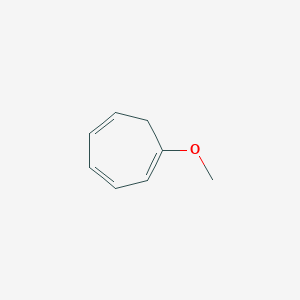
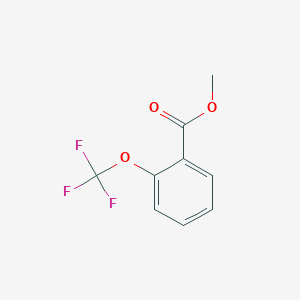
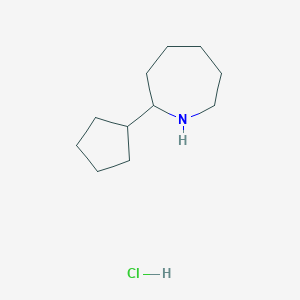
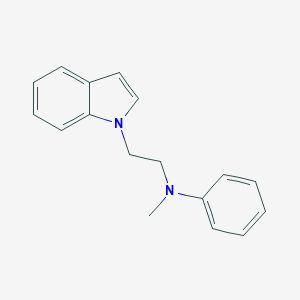
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)
